![molecular formula C22H27FN4O3S B2987589 N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-06-2](/img/structure/B2987589.png)
N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a fluorophenyl group, a morpholinopropyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, and a thioacetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, the presence of a fluorophenyl group could potentially increase its lipophilicity, while the morpholinopropyl group could confer basic properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with complex structures similar to the query often undergo detailed synthesis and characterization processes. For instance, the synthesis and evaluation of various aromatic and heterocyclic compounds, including pyridine derivatives and oxazolidinones, have been extensively documented. These studies often involve the development of novel synthetic routes or the optimization of existing methods to enhance yields, selectivity, or to incorporate specific functional groups for targeted biological activity (Maccaroni et al., 2008; Abu-Melha, 2021).
Biological Evaluation
Several compounds with structural motifs similar to the target molecule have been evaluated for a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For example, derivatives of pyrimidine, oxadiazole, and thiadiazole have been explored for their potential biological activities, showing varying degrees of efficacy against cancer cell lines, microbial strains, and in modulating specific cellular targets (Sraa Abu-Melha, 2021; Gul et al., 2017).
Chemical Stability and Drug Development
Investigations into the stability, solubility, and pharmacokinetic properties of compounds are critical for drug development. Research often focuses on modifying chemical structures to improve metabolic stability, reduce toxicity, and enhance bioavailability. For instance, the study of oxazolidinone derivatives for antibacterial properties and the optimization of heterocyclic compounds for enhanced stability and efficacy highlight the ongoing efforts to develop more effective therapeutic agents (Zurenko et al., 1996; Stec et al., 2011).
Advanced Applications
Further applications include the development of imaging agents for diagnostic purposes and the exploration of compounds as inhibitors of specific cellular pathways or proteins. For example, radioligands targeting the translocator protein (18 kDa) for PET imaging of neuroinflammation and the design of efflux pump inhibitors to combat antibiotic resistance in Pseudomonas aeruginosa (Damont et al., 2015; Yoshida et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3S/c23-16-4-1-5-17(14-16)24-20(28)15-31-21-18-6-2-7-19(18)27(22(29)25-21)9-3-8-26-10-12-30-13-11-26/h1,4-5,14H,2-3,6-13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTDPEHRWMGVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)F)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2987506.png)
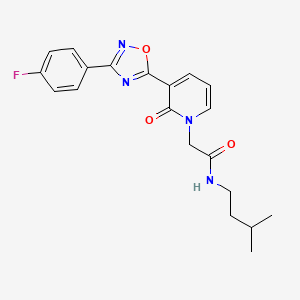
![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)
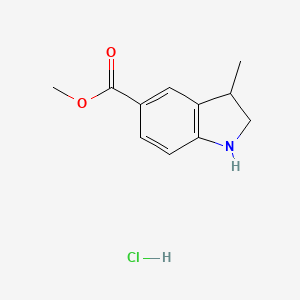
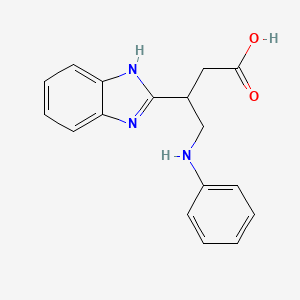
![ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2987513.png)
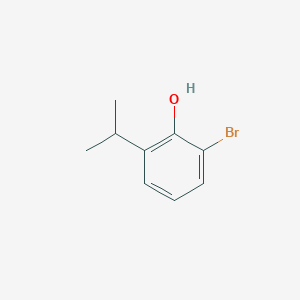
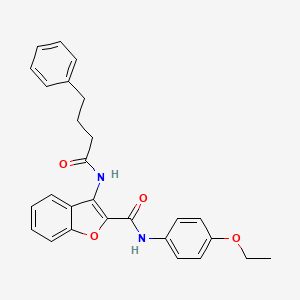
![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2987516.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)
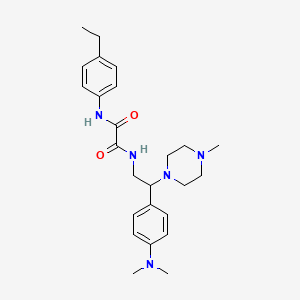
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)